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Technical Support Center: Optimizing Indocyanine Green (ICG) for In Vivo Imaging

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Compound of Interest		
Compound Name:	EINECS 264-176-2	
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This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of Indocyanine Green (ICG) in preclinical and clinical in vivo imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to reconstitute and store ICG?

A: Lyophilized ICG should be reconstituted with Sterile Water for Injection (WFI). Under sterile conditions, inject the WFI into the ICG vial and shake gently to dissolve the powder completely. [1][2] The standard concentration for clinical use is often 2.5 mg/mL.[1][2][3] Once reconstituted in an aqueous solution, ICG is highly unstable. It is critical to use the solution promptly, typically within 6 hours of preparation.[1][2][3] For short-term storage, keep the solution at 4°C in the dark; under these conditions, a 20% loss in fluorescence intensity can be expected within three days.[4][5][6]

Q2: Which solvent provides the best stability for ICG?

A: ICG is significantly more stable in organic solvents like dimethyl sulfoxide (DMSO) and in plasma compared to aqueous solutions.[7] In water, ICG is prone to aggregation and rapid degradation. For applications that do not involve direct injection, such as preparing ICG bioconjugates, anhydrous DMSO is the recommended solvent for the initial stock solution. When bound to plasma proteins like albumin, ICG's stability and fluorescence are enhanced.[3]



Q3: Why does the fluorescence intensity of my ICG solution seem low or decrease over time?

A: A decrease in fluorescence intensity is a direct result of ICG degradation. The degradation process follows first-order kinetics and is accelerated by exposure to light (photodegradation) and elevated temperatures (thermal degradation).[8] In aqueous solutions, ICG can also form non-fluorescent H-aggregates at high concentrations, which quenches the signal. To maintain optimal fluorescence, protect the solution from light, keep it cool, and use it as soon as possible after reconstitution.

Q4: What causes ICG to degrade, and what are the byproducts?

A: ICG degradation in the presence of light and air is primarily an oxidative process. ICG can act as a photosensitizer, generating singlet oxygen, which then attacks the polymethine chain of another ICG molecule.[9][10] This leads to several degradation pathways, including:

- Oxidative Dimerization: Favored in aqueous solutions where ICG aggregates, forming a non-fluorescent dimer.[11]
- Double-Bond Cleavage: The polymethine chain is broken, forming various carbonyl compounds.[7][10]
- Truncation: The chain is shortened, producing a pentamethine homologue.[7] These degradation products can be cytotoxic and should be considered in cell viability studies.[9]

Q5: How does ICG concentration affect the fluorescence signal?

A: The relationship between ICG concentration and fluorescence is not linear. At low concentrations in aqueous solution, ICG exists as a fluorescent monomer. As the concentration increases, ICG molecules begin to self-aggregate into dimers and higher-order H-aggregates. These aggregates have very low or no fluorescence and lead to a "quenching" effect, where a higher concentration results in a weaker signal. Therefore, an optimal concentration must be determined for each application to maximize the monomeric form and the resulting fluorescence signal.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal In Vivo



Possible Cause	Recommended Solution	
ICG Degradation	Prepare ICG solution immediately before injection. Reconstituted aqueous solutions should be used within 6 hours.[1][2] Always protect the solution from light and keep it on ice.	
Concentration Quenching	The ICG concentration may be too high, leading to the formation of non-fluorescent aggregates. Perform a dose-response curve to find the optimal concentration for your model.	
Improper Injection	Ensure a successful intravenous injection. The ICG bolus should be immediately followed by a 10 mL saline flush to ensure it reaches circulation efficiently.[2]	
Rapid Clearance	ICG has a very short half-life in circulation (2-4 minutes) as it is rapidly taken up by the liver.[12] Ensure your imaging window is timed appropriately, beginning seconds to minutes after injection.[1]	
Autofluorescence	Background tissue autofluorescence can mask the ICG signal. Acquire a pre-injection baseline image to correctly subtract background signal during analysis.	
Incorrect Imaging Settings	Verify that the excitation and emission filters on your imaging system are correctly set for ICG (Excitation: ~780 nm / Emission: ~820 nm).	

Quantitative Data on ICG Stability

The stability of ICG is highly dependent on its environment. The following tables summarize key quantitative data from published studies.

Table 1: ICG Stability in Different Solvents and Conditions



Solvent / Condition	Temperature	Light Condition	Stability / Half- Life	Reference(s)
Aqueous Solution	4°C	Dark	Stable for ~3 days (20% fluorescence loss)	[4][5][6]
Aqueous Solution	Room Temp	Light	Rapid degradation (follows first- order kinetics)	[8]
Human Plasma	Room Temp	Dark	No observable thermal degradation	[7]
DMSO / Methanol	Room Temp	Dark	No observable thermal degradation	[7]
Whole Blood	37°C	Light	Stable for ~5 hours	[4][5]

Table 2: Factors Influencing ICG Fluorescence and Stability



Factor	Effect	Recommendation	Reference(s)
Light Exposure	Accelerates degradation via photo-oxidation.	Prepare and store ICG solutions in the dark.	[8]
Temperature	Higher temperatures increase the rate of thermal degradation.	Store solutions at low temperatures (e.g., 4°C) and use on ice.	[8]
Concentration	High concentrations in water lead to H-aggregation and fluorescence quenching.	Optimize concentration to maximize monomeric ICG.	
рН	Reconstituted ICG in WFI has a pH of approximately 6.5.	Maintain physiological pH for in vivo applications.	[3]
Protein Binding	Binding to plasma proteins (albumin) enhances stability and fluorescence.	The in vivo environment naturally stabilizes ICG.	[3]

Experimental Protocols

Protocol 1: Reconstitution and Administration of ICG for In Vivo Imaging

This protocol describes the standard procedure for preparing ICG for intravenous injection in animal models.

- Aseptic Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood).
- Reconstitution:
 - o Obtain a vial of lyophilized ICG (e.g., 25 mg) and a vial of Sterile Water for Injection (WFI).



- Using a sterile syringe, draw up the required volume of WFI (e.g., 10 mL to create a 2.5 mg/mL solution).[1]
- Inject the WFI into the ICG vial.
- Swirl the vial gently until the powder is completely dissolved. Do not shake vigorously, as this can cause foaming. The resulting solution should be a clear, dark green.
- Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 0.1 - 2 mg/kg).[1][3]
- Administration:
 - Draw the calculated volume into a sterile syringe (e.g., a 1 mL insulin syringe for small animals).
 - Administer the ICG via intravenous injection (e.g., tail vein in mice).
 - Immediately following the ICG bolus, inject a flush of sterile saline (e.g., 50-100 μL for a mouse) to ensure the full dose enters circulation.
- Timing: Use the reconstituted ICG solution within 6 hours.[1][3] Begin imaging immediately, as the circulatory half-life is only a few minutes.

Protocol 2: Assessing ICG Stability by UV-Vis Spectrophotometry

This protocol provides a method to quantify the degradation of ICG in a specific solvent over time.

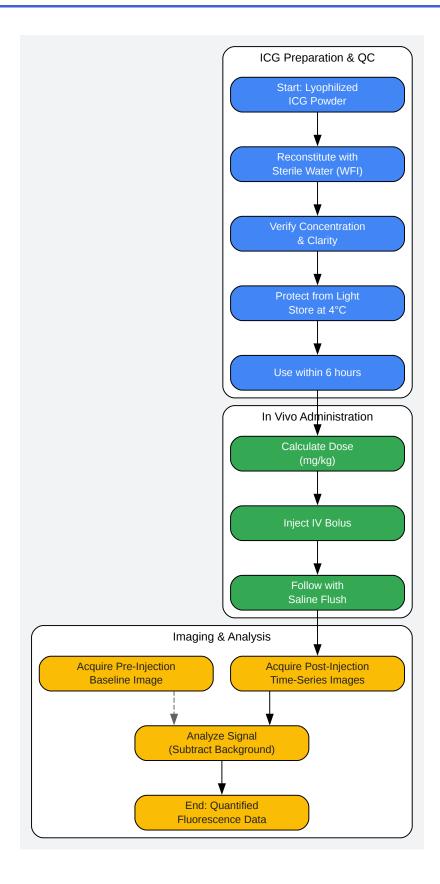
- Solution Preparation: Prepare a stock solution of ICG in the desired solvent (e.g., WFI, PBS, DMSO) at a known concentration (e.g., 10 μg/mL). Protect the solution from light.
- Sample Aliquoting: Aliquot the solution into multiple light-protected tubes (e.g., amber microcentrifuge tubes). Prepare separate sets of tubes for each condition you wish to test (e.g., 4°C in dark, Room Temperature in light).



- Baseline Measurement (T=0): Immediately take one aliquot and measure its absorbance spectrum using a UV-Vis spectrophotometer. Scan from 650 nm to 850 nm. Record the absorbance maximum (λ-max), which should be around 780 nm for monomeric ICG.
- Time-Course Measurement: At predetermined time points (e.g., 1, 6, 24, 48 hours), remove an aliquot from each condition.
- Data Acquisition: Allow the sample to equilibrate to room temperature and measure its absorbance spectrum as in step 3.
- Analysis:
 - Plot the absorbance at λ -max (~780 nm) against time for each condition.
 - The decrease in absorbance corresponds to the degradation of ICG.
 - Calculate the percentage of ICG remaining at each time point relative to the T=0 measurement.
 - Since the degradation follows first-order kinetics, you can calculate the degradation rate constant (k) and the half-life ($t\frac{1}{2} = 0.693$ /k).[8]

Visualizations

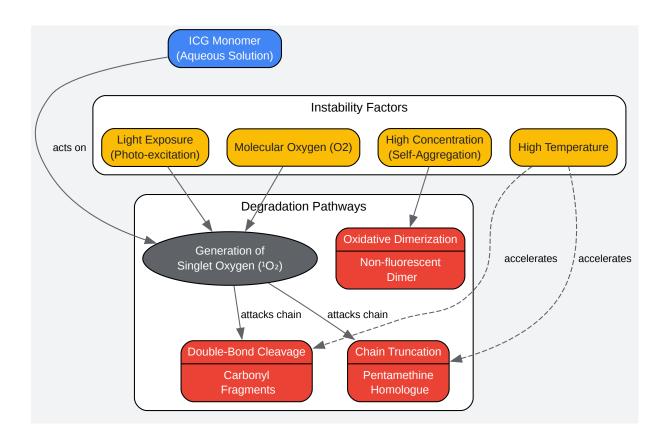




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Caption: Standard experimental workflow for ICG in vivo imaging.

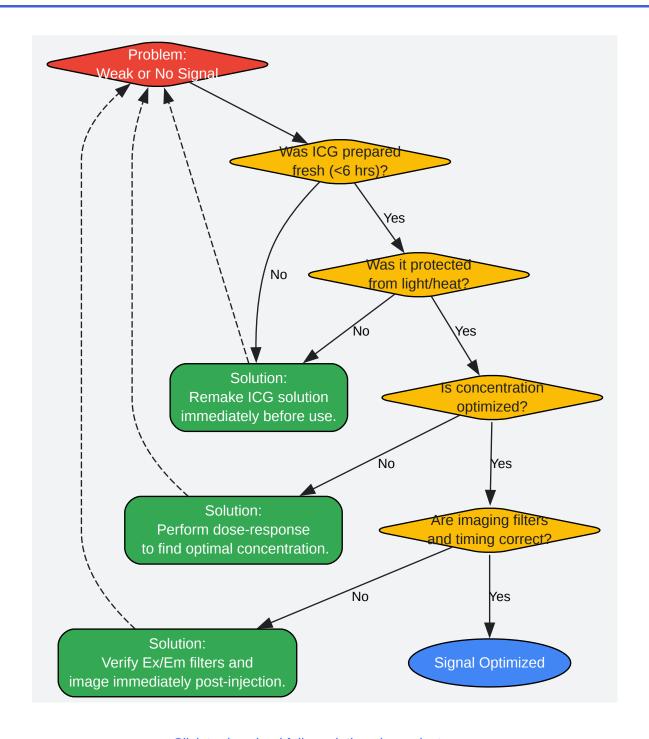




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Caption: Key factors and pathways of ICG degradation.





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Caption: Troubleshooting logic for weak ICG fluorescence signals.

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